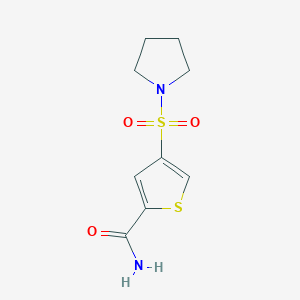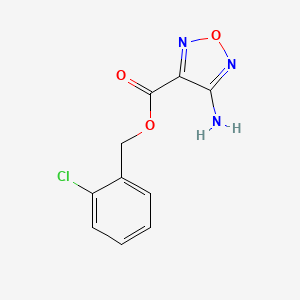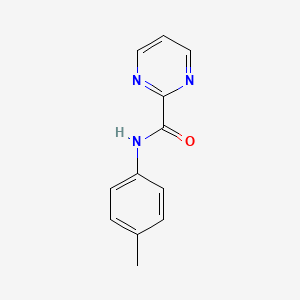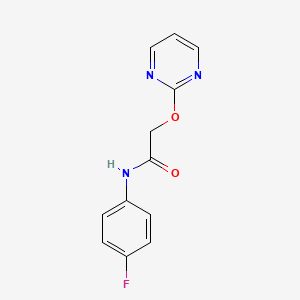
4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide often involves complex chemical reactions. For example, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines, which shares a structural similarity, is achieved through a reaction involving N-propargylic β-enaminones, demonstrating the complexity and efficiency of modern synthetic methods (Korkmaz & Zora, 2020).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction. For instance, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated using X-ray analysis, highlighting the planarity of certain molecular moieties and the importance of sulfonyl groups in the overall structure (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine and thiophene moieties can lead to various derivatives with significant properties. The formation of thioamides and their cyclization to produce different derivatives exemplifies the chemical versatility of compounds related to 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Omar & Yamada, 1966).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystalline structure, are crucial for their application in various fields. For instance, the crystal structure and solubility of compounds like 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester provide insights into their potential uses (Ji, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the applications of these compounds. Studies on compounds like N-glycosyl-thiophene-2-carboxamides, which show diverse reactivity patterns and biological activities, help in understanding the broader spectrum of chemical properties (Rawe et al., 2006).
科学的研究の応用
Structural Analysis and Synthesis Techniques
One study investigated the structure and conformation of related compounds, emphasizing the importance of X-ray analysis and molecular orbital methods in understanding their chemical behavior. This foundational work supports the development of antineoplastic agents, showcasing the compound's potential in cancer research (Banerjee et al., 2002).
Versatile Synthetic Applications
Research on thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives demonstrates the versatility of thiophenecarboxamides in synthesizing heterocyclic compounds. This work highlights the compound's role in creating structures with potential biological activity, underscoring its importance in medicinal chemistry (El-Meligie et al., 2020).
Material Science Applications
Another area of application is in material science , where derivatives of thiophenecarboxamides are used in the synthesis of polyamides and poly(amide-imide)s . These polymers exhibit high thermal stability and are soluble in aprotic polar solvents, making them suitable for high-performance materials (Saxena et al., 2003).
Sensing and Detection
The compound's derivatives have also been utilized in the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is critical in environmental and biological sciences, offering a tool for the sensitive detection of toxic substances (Wang et al., 2012).
Safety and Hazards
特性
IUPAC Name |
4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c10-9(12)8-5-7(6-15-8)16(13,14)11-3-1-2-4-11/h5-6H,1-4H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPYBFIMRWGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)


![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)